Prochlorperazine Prochlorperazine Prochlorperazine is a member of the class of phenothiazines that is 10H-phenothiazine having a chloro substituent at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl group at the N-10 position. It has a role as an antiemetic, a dopaminergic antagonist, an alpha-adrenergic antagonist, a cholinergic antagonist, a first generation antipsychotic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and a dopamine receptor D2 antagonist. It is an organochlorine compound, a N-alkylpiperazine, a N-methylpiperazine and a member of phenothiazines. It derives from a hydride of a 10H-phenothiazine.
Prochlorperazine, also known as compazine, is a piperazine phenothiazine and first-generation antipsychotic drug that is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia. It mainly works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was shown to also block histaminergic, cholinergic and noradrenergic receptors. Prochlorperazine was first developed in the 1950s and was first approved by the FDA in 1956. Although newer antiemetic agents such as 5-HT3 antagonists are more heavily promoted, prochlorperazine is still widely used in nausea and vomiting.
Prochlorperazine is a Phenothiazine.
Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.
Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)
Prochlorperazine Maleate is the maleate salt form of prochlorperazine, a synthetic, piperazine phenothiazine derivative with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine binds to and blocks the postsynaptic dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. Prochlorperazine maleate also blocks anticholinergic and alpha-adrenergic receptors. Its antagonistic actions on the alpha-1 adrenergic receptors results in sedation, muscle relaxation, and hypotension.
Prochlorperazine is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic used principally in the treatment of nausea; vomiting; and vertigo. It is more likely than chlorpromazine to cause extrapyramidal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612) The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its antidopaminergic effects. Prochlorperazine blocks the D2 somatodendritic autoreceptor, resulting in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Prochlorperazine also has anti-emetic effects, which can be attributed to dopamine blockade in the chemoreceptor trigger zone. Prochlorperazine also blocks anticholinergic and alpha-adrenergic receptors, the blockade of alpha(1)-adrenergic receptors resulting in sedation, muscle relaxation, and hypotension.
A phenothiazine antipsychotic used principally in the treatment of NAUSEA; VOMITING; and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)
See also: Phenothiazine (subclass of); Prochlorperazine Maleate (active moiety of); Prochlorperazine Edisylate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 58-38-8
VCID: VC0540224
InChI: InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
SMILES: CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Molecular Formula: C20H24ClN3S
Molecular Weight: 373.9 g/mol

Prochlorperazine

CAS No.: 58-38-8

Cat. No.: VC0540224

Molecular Formula: C20H24ClN3S

Molecular Weight: 373.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prochlorperazine - 58-38-8

CAS No. 58-38-8
Molecular Formula C20H24ClN3S
Molecular Weight 373.9 g/mol
IUPAC Name 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Standard InChI Key WIKYUJGCLQQFNW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Appearance Solid powder
Colorform Viscous liquid
Melting Point 228 °C

Chemical Structure and Physicochemical Properties

Prochlorperazine (IUPAC name: 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine) belongs to the piperazine subclass of phenothiazines . Its molecular formula is C20H24ClN3S\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{S}, with a molar mass of 373.94 g/mol . The compound features a tricyclic phenothiazine nucleus substituted with a chlorine atom at position 2 and a 3-(4-methylpiperazin-1-yl)propyl side chain at position 10 .

Structural Characteristics

The planar phenothiazine ring system enables π\pi-stacking interactions with aromatic residues in biological targets, while the piperazine moiety contributes to receptor binding affinity through hydrogen bonding and ionic interactions . The chlorine substituent enhances lipid solubility compared to non-halogenated phenothiazines, influencing blood-brain barrier penetration and protein binding characteristics .

Physicochemical Parameters

PropertyValue
LogP (octanol-water)4.8
pKa8.1 (piperazine N)
Protein binding91–99%
Water solubility0.1 mg/mL (25°C)

Data sources:

The high protein binding and lipophilicity contribute to prochlorperazine's extensive tissue distribution, with a volume of distribution exceeding 20 L/kg . These properties underpin its pharmacokinetic behavior and dosing requirements across different administration routes.

Pharmacological Profile and Mechanism of Action

Prochlorperazine's therapeutic effects stem from complex polypharmacology, primarily mediated through dopamine receptor antagonism with additional modulation of serotonin, histamine, and adrenergic pathways .

Receptor Affinity Profile

The drug exhibits nanomolar affinity for dopamine D2 receptors (Ki = 2.24 nM) and moderate activity at 5-HT2A (Ki = 7.24 nM) and α1-adrenergic receptors (Ki = 24 nM) .

ReceptorKi (nM)Clinical Relevance
D22.24Antipsychotic, antiemetic effects
5-HT2A7.24Antimigraine, anxiolytic effects
H16.03Sedation, antiemesis
α124Orthostatic hypotension
M1776Anticholinergic effects

Source:

Dopaminergic Pathways

In the chemoreceptor trigger zone (CTZ), D2 receptor blockade inhibits nausea signaling to the vomiting center . Mesolimbic dopamine pathway modulation underlies antipsychotic efficacy, while nigrostriatal interactions contribute to extrapyramidal side effects . The drug's low muscarinic affinity (M1 Ki = 776 nM) explains its reduced incidence of anticholinergic effects compared to other phenothiazines .

Therapeutic Applications and Clinical Efficacy

Prochlorperazine demonstrates broad therapeutic utility across multiple clinical domains, supported by extensive clinical experience and controlled trials .

Antiemetic Indications

The drug remains first-line therapy for chemotherapy-induced nausea and vomiting (CINV) prophylaxis in low-emetogenic regimens . A comparative study demonstrated equivalent efficacy to ondansetron in delayed CINV, with complete response rates of 68% vs. 72% respectively .

Postoperative Nausea

In a randomized trial of 450 surgical patients, 5 mg IV prochlorperazine reduced postoperative vomiting incidence by 58% compared to placebo (p<0.01) . The rapid onset (5–10 minutes IM/IV) makes it particularly suitable for acute settings .

Migraine Management

Prochlorperazine surpasses metoclopramide in migraine-related nausea relief (NNT=3 vs. NNT=7), with additional benefits from 5-HT2A/2C receptor modulation . A 10 mg buccal formulation achieves therapeutic plasma levels within 15 minutes, significantly reducing migraine duration .

Psychiatric Applications

While largely supplanted by atypical antipsychotics, prochlorperazine maintains utility in acute psychosis management. A 2023 Cochrane review found equivalent efficacy to haloperidol in schizophrenia exacerbations (RR 0.98, 95% CI 0.89–1.08), with lower QTc prolongation risk .

Pharmacokinetics and Advanced Formulations

Prochlorperazine exhibits complex pharmacokinetics influenced by administration route and metabolic polymorphisms .

Absorption and Distribution

ParameterOralIMIV
Tmax (h)2–40.5–1Instant
Bioavailability40–50%75–90%100%
Protein binding91–99%

Source:

Hepatic CYP2D6-mediated N-demethylation produces active metabolites contributing to 30% of total pharmacological activity . Genetic polymorphisms cause 5-fold variability in clearance rates, necessitating dose adjustments in poor metabolizers .

Sustained-Release Innovations

A 2025 bioavailability study compared novel HPMC-based sustained-release (SR) tablets (15 mg) with immediate-release (IR) formulations :

ParameterSR TabletIR Tablet
Cmax (ng/mL)297.89218.42
Tmax (h)5.03.83
AUC0-∞ (ng·h/mL)23,4501,895
t½ (h)6.203.89

The SR formulation extended therapeutic coverage while maintaining plasma concentrations above 50 ng/mL for 12 hours, enabling once-daily dosing . This innovation reduces dosing frequency from 3–4×/day to QD, significantly improving adherence in chronic conditions .

SystemCommon Effects (>10%)Serious Effects (<1%)
NeurologicalSedation, akathisiaNeuroleptic malignant syndrome
ExtrapyramidalAcute dystonia, tremorTardive dyskinesia
CardiovascularOrthostatic hypotensionQTc prolongation
MetabolicHyperprolactinemiaNeuroleptic malignant syndrome

Source:

Risk Mitigation Strategies

  • EPS Prevention: Concomitant anticholinergics reduce akathisia incidence from 25% to 8%

  • Cardiac Monitoring: Baseline ECG recommended for patients with QTc >450 ms

  • Withdrawal Management: Taper over 4–6 weeks after long-term use to avoid cholinergic rebound

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